1-Isonicotinoylpiperazinetrihydrochloride

描述

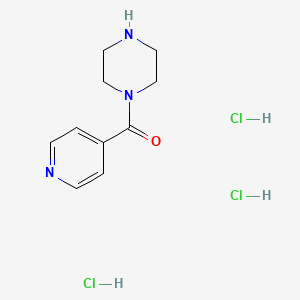

Structure

2D Structure

属性

CAS 编号 |

1185303-34-7 |

|---|---|

分子式 |

C10H14ClN3O |

分子量 |

227.69 g/mol |

IUPAC 名称 |

piperazin-1-yl(pyridin-4-yl)methanone;hydrochloride |

InChI |

InChI=1S/C10H13N3O.ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H |

InChI 键 |

LALWKPAAGSOTKC-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C(=O)C2=CC=NC=C2.Cl.Cl.Cl |

规范 SMILES |

C1CN(CCN1)C(=O)C2=CC=NC=C2.Cl |

产品来源 |

United States |

准备方法

General Laboratory Synthesis

The classical preparation of this compound involves the reaction of isonicotinic acid with piperazine in the presence of hydrochloric acid to form the trihydrochloride salt. The typical laboratory procedure includes the following steps:

| Step Number | Description | Details |

|---|---|---|

| 1 | Dissolution of isonicotinic acid | Isonicotinic acid is dissolved in a suitable solvent such as ethanol. |

| 2 | Addition of piperazine | Piperazine is added to the solution and stirred at room temperature to ensure homogeneity. |

| 3 | Introduction of hydrochloric acid | Hydrochloric acid is added to form the trihydrochloride salt of the compound. |

| 4 | Isolation of the product | The product is isolated by filtration followed by recrystallization from ethanol to purify. |

This method is straightforward and yields a product with high purity suitable for research and development purposes.

Industrial Scale Preparation

In industrial settings, the synthesis follows a similar chemical pathway but is optimized for scale, efficiency, and product consistency. Key features include:

- Use of large-scale reactors equipped with continuous stirring and precise temperature control.

- Controlled addition of reactants to manage reaction kinetics and minimize impurities.

- Industrial-grade filtration and drying equipment to isolate and purify the final product.

- Quality control measures to ensure consistent physicochemical properties such as pH, specific gravity, and purity.

These modifications enable the production of this compound in bulk quantities while maintaining high quality.

Preparation of Piperazine Hydrochloride Intermediate

An important precursor in the synthesis is piperazine monohydrochloride, which can be prepared by reacting piperazine with ammonium chloride in aqueous solution. The process involves:

- Dissolving piperazine in excess water.

- Adding ammonium chloride slowly at temperatures between 20°C and 40°C over several hours.

- Heating the reaction mixture at its boiling point for 0.2 to 2 hours to strip residual ammonia.

- Removing excess water to adjust the final composition.

- Filtering out impurities (typically 0.1 to 2 wt%) to obtain a neutral aqueous solution of piperazine monohydrochloride with a piperazine content above 30% by weight.

This intermediate is crucial for subsequent reaction steps leading to the trihydrochloride salt.

Reaction Mechanism and Conditions

The formation of this compound involves nucleophilic acyl substitution where the nucleophilic nitrogen atoms of piperazine attack the carbonyl carbon of isonicotinic acid or its activated derivatives, forming an amide linkage. The presence of hydrochloric acid facilitates salt formation by protonating the nitrogen atoms, increasing solubility and stability.

Typical reaction conditions:

- Solvent: Ethanol or other polar solvents.

- Temperature: Room temperature to mild heating (~20–40°C).

- Reaction time: Several hours (0.5 to 5 hours) depending on scale and conditions.

- Molar ratios: Slight excess of piperazine or hydrochloric acid may be used to drive reaction completion.

Data Table Summarizing Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Ethanol | Ethanol or suitable industrial solvents |

| Temperature | Room temperature (20–25°C) | Controlled 20–40°C |

| Reaction time | 2–5 hours | 1–4 hours with continuous monitoring |

| Molar ratio (Isonicotinic acid : Piperazine) | 1:1 to 1:1.1 | Precisely controlled to optimize yield |

| Acid addition | Hydrochloric acid, stoichiometric or slight excess | Controlled dosing of HCl |

| Isolation method | Filtration and recrystallization | Industrial filtration and drying |

| Purity of final product | High purity (>98%) | Consistent purity with QC verification |

Research Findings on Preparation Optimization

- The reaction benefits from slow addition of ammonium chloride or hydrochloric acid to control ammonia liberation and avoid side reactions.

- Heating during the ammonia stripping step (for piperazine hydrochloride intermediate) improves purity by removing dissolved ammonia.

- Use of filtration aids such as charcoal or diatomaceous earth enhances removal of impurities.

- Maintaining pH between 7.5 and 9 during intermediate preparation ensures neutralization and stability.

- Recrystallization from ethanol yields a product with improved crystallinity and purity suitable for pharmaceutical applications.

化学反应分析

Types of Reactions: 1-Isonicotinoylpiperazinetrihydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: It participates in nucleophilic substitution reactions, where the piperazine ring can be modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

Reduction Products: Reduced forms of the compound, often with altered functional groups.

Substitution Products: Modified piperazine derivatives with different substituents.

科学研究应用

Chemistry

- Reagent in Organic Synthesis : 1-Isonicotinoylpiperazinetrihydrochloride serves as a reagent in synthetic organic chemistry, facilitating the preparation of complex molecules. Its ability to undergo oxidation, reduction, and substitution reactions allows for versatile applications in creating derivatives with varied functional groups.

Biology

- Biochemical Assays : The compound is employed in biochemical assays to study enzyme activities and protein interactions. Its interaction with specific molecular targets can inhibit or activate certain enzymes, providing insights into enzymatic mechanisms and cellular pathways.

Medicine

- Therapeutic Potential : Research indicates that this compound may act as a precursor for drug development. Its unique structure allows it to interact with biological systems, potentially leading to the discovery of new therapeutic agents.

Industry

- Chemical Intermediates Production : In industrial settings, this compound is utilized for producing various chemical intermediates and specialty chemicals. Its properties make it valuable in the formulation of products across different sectors.

Case Studies

Several studies have explored the applications of this compound:

- Enzyme Activity Study : A study demonstrated its effectiveness as an inhibitor of specific enzymes involved in metabolic pathways, illustrating its potential as a therapeutic agent.

- Synthesis of Derivatives : Researchers have successfully synthesized various derivatives using this compound as a starting material, showcasing its utility in developing new chemical entities for pharmaceutical applications.

作用机制

The mechanism of action of 1-isonicotinoylpiperazinetrihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through binding to active sites on proteins, altering their conformation and activity. Pathways involved include enzymatic catalysis and signal transduction processes.

相似化合物的比较

Comparison with Similar Piperazine Derivatives

Structural and Functional Group Variations

Piperazine derivatives vary in substituent groups and hydrochloride content, influencing their physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Structural Comparison

Hydrochloride Content and Solubility

- Trihydrochlorides (e.g., this compound): Higher HCl content improves aqueous solubility and stability under acidic conditions, critical for drug formulation .

- Dihydrochlorides (e.g., and ): Moderate solubility; often used in agrochemicals due to balanced hydrophilicity and lipophilicity .

- Monohydrochlorides (e.g., and ): Lower solubility, requiring organic solvents for dissolution; common in receptor-binding assays .

Research Findings and Trends

- Synthetic Utility : Trihydrochlorides are favored in high-throughput screening due to enhanced solubility, reducing DMSO dependence .

- Structure-Activity Relationships (SAR) : Chlorine or pyridine substituents enhance binding to neurological targets, while imidazole groups improve antimicrobial activity .

- Purity Standards: USP-grade piperazine derivatives (e.g., Irinotecan Hydrochloride in ) highlight the importance of ≤0.5% impurities for clinical use, a benchmark applicable to similar compounds .

生物活性

1-Isonicotinoylpiperazinetrihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperazine ring substituted with an isonicotinoyl group and is characterized by three hydrochloride moieties, which enhance its solubility and may influence its interaction with biological targets.

Structural Characteristics

The structural composition of this compound includes:

- Piperazine Ring : A cyclic structure that is significant for its biological activity.

- Isonicotinoyl Group : Derived from isonicotinic acid, this moiety suggests interactions with various biological systems.

- Hydrochloride Groups : These groups increase water solubility, facilitating better absorption and bioavailability.

Research indicates that this compound acts as a dual-acting compound, targeting both the Histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). Binding assays have shown that the piperazine moiety is crucial for this dual activity, highlighting its potential therapeutic applications in treating conditions like anxiety, depression, and neurodegenerative disorders.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties, particularly against strains such as E. coli and Staphylococcus aureus.

- Antiproliferative Effects : In vitro assays have demonstrated its potential to inhibit the proliferation of cancer cell lines, including HeLa and A549 cells .

- Neuropharmacological Effects : Its interaction with H3R and σ1R suggests possible applications in neuropharmacology, particularly in modulating neurotransmitter release.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Properties :

- Antiproliferative Activity Analysis :

Comparative Analysis

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Piperazine ring + isonicotinoyl group | Enhanced solubility due to multiple hydrochlorides |

| Isoniazid | Isonicotinoyl group + hydrazine | Known antitubercular agent |

| 4-(2-Isonicotinoyl)piperazine | Piperazine ring + isonicotinoyl group | Potentially less soluble than this compound |

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Isonicotinoylpiperazinetrihydrochloride in laboratory settings?

- Methodological Answer :

- Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ensure local exhaust ventilation to avoid inhalation of dust/aerosols .

- Store in sealed containers in dry, ventilated areas away from heat sources .

- Avoid prolonged storage due to potential degradation; periodically reassess stability .

Q. Which spectroscopic and chromatographic methods are suitable for characterizing this compound purity?

- Methodological Answer :

- High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, as validated for structurally similar piperazine derivatives (e.g., ziprasidone hydrochloride) .

- Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) can confirm molecular structure and detect impurities .

Q. How can researchers determine optimal storage conditions for this compound?

- Methodological Answer :

- Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) to assess degradation kinetics .

- Monitor physical changes (e.g., color, solubility) and chemical stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer :

- Design a systematic study using the PICO framework :

- P (Population): Aqueous solutions of the compound.

- I (Intervention): pH adjustments (e.g., 2.0, 7.4, 10.0).

- C (Comparison): Stability in neutral vs. extreme pH.

- O (Outcome): Degradation products quantified via LC-MS .

- Use kinetic modeling (e.g., Arrhenius equation) to predict long-term stability .

Q. What methodologies address the lack of ecotoxicological data for this compound?

- Methodological Answer :

- Conduct biodegradation assays (e.g., OECD 301F) to evaluate mineralization rates in soil/water matrices .

- Use in silico tools (e.g., QSAR models) to predict bioaccumulation potential and toxicity endpoints .

- Partner with environmental toxicology labs to validate findings through Daphnia magna or algal growth inhibition tests .

Q. How can the FINER criteria improve the design of pharmacokinetic studies for this compound?

- Methodological Answer :

- Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Use radiolabeled compounds to track absorption/distribution in rodent models.

- Novelty : Investigate metabolite interactions with cytochrome P450 enzymes.

- Ethics : Follow IACUC protocols for animal studies .

- Validate results against existing pharmacokinetic databases for structural analogs (e.g., pyridylpiperazine derivatives) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields of this compound?

- Methodological Answer :

- Perform a meta-analysis of published synthetic routes (e.g., solvent selection, catalyst loadings).

- Use design of experiments (DoE) to identify critical factors (e.g., temperature, reaction time) affecting yield .

- Cross-validate purity data using orthogonal techniques (e.g., elemental analysis, NMR) .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。